2-Amino-6-nitrobenzyl alcohol

Catalog No.
S600123
CAS No.
98451-51-5
M.F
C7H8N2O3
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-6-nitrobenzyl alcohol

CAS Number

98451-51-5

Product Name

2-Amino-6-nitrobenzyl alcohol

IUPAC Name

(2-amino-6-nitrophenyl)methanol

Molecular Formula

C7H8N2O3

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C7H8N2O3/c8-6-2-1-3-7(9(11)12)5(6)4-10/h1-3,10H,4,8H2

InChI Key

BSQXKAWQRQDMAK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N

Synonyms

2-amino-6-nitrobenzyl alcohol, 2-ANBA

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])CO)N

Currently, there is limited information publicly available regarding the specific scientific research applications of 2-Amino-6-nitrobenzyl alcohol. Scientific databases such as PubChem and ChemicalBook do not mention any established research uses for this compound [, ].

  • Organic Synthesis

    The presence of both an amino and a nitro group suggests potential applications in organic synthesis. The amino group can participate in various reactions for creating new carbon-carbon or carbon-nitrogen bonds. The nitro group can be a useful leaving group in certain reactions.

  • Material Science

    Nitroaromatic compounds are sometimes used in the development of functional materials. The combination of aromatic and nitro groups in 2-Amino-6-nitrobenzyl alcohol might be of interest for researchers exploring novel materials with specific electronic or optical properties.

2-Amino-6-nitrobenzyl alcohol is an organic compound with the molecular formula C7_7H8_8N2_2O3_3. It features an amino group (-NH2_2) and a nitro group (-NO2_2) attached to a benzyl alcohol framework. This compound is recognized for its potential applications in various chemical synthesis processes and biological activities.

  • Oxidation Reactions: It can be oxidized to form corresponding carbonyl compounds. For instance, selenium-catalyzed oxidative carbonylation can convert it into 1,4-dihydro-2H-3,1-benzoxazin-2-one efficiently in a single pot reaction with triethylamine as a base .
  • Photoredox Chemistry: The compound exhibits unique photochemical properties, particularly in aqueous solutions, where it can undergo transformations under light irradiation, leading to various photoproducts .
  • Dehydrogenation and Cyclization: Recent studies have shown that 2-amino-6-nitrobenzyl alcohol can undergo nickel-catalyzed sequential dehydrogenation and cyclization reactions, yielding C-3-substituted quinolines .

The biological activity of 2-amino-6-nitrobenzyl alcohol has been explored in various contexts:

  • Toxicological Studies: It is classified as harmful if swallowed or if it comes into contact with skin, indicating potential acute toxicity .
  • Metabolic Activation: Research indicates that it acts as a metabolite of 2-nitrotoluene and 2,6-dinitrotoluene, suggesting possible roles in biotransformation pathways and environmental toxicology .

Several methods have been developed for the synthesis of 2-amino-6-nitrobenzyl alcohol:

  • Nitration of Benzyl Alcohol: The compound can be synthesized by nitrating benzyl alcohol at the 6-position followed by amination.
  • Reduction of Nitro Compounds: Starting from nitro-substituted benzyl compounds, reduction processes can yield the desired aminoalcohol.
  • Catalytic Methods: Recent advancements have introduced catalytic systems (e.g., nickel-catalyzed reactions) that enhance the efficiency of synthesizing this compound from simpler precursors .

Interaction studies involving 2-amino-6-nitrobenzyl alcohol focus on its reactivity and biological effects:

  • Metabolic Pathways: Investigations into its role as a metabolite highlight its interactions within biological systems, particularly concerning toxicity and biotransformation.
  • Chemical Reactivity: Studies have shown how this compound interacts with other chemical species under different conditions, providing insights into its potential reactivity in synthetic applications.

Several compounds share structural similarities with 2-amino-6-nitrobenzyl alcohol. Here are some notable comparisons:

Compound NameStructure FeaturesUnique Aspects
2-Aminobenzyl AlcoholAmino group on benzylLacks nitro substitution; used primarily in pharmaceuticals.
4-Amino-3-nitrophenolNitro group on phenolExhibits different solubility and reactivity patterns compared to benzyl derivatives.
3-Amino-4-nitrophenolSimilar nitro substitutionDifferent position of amino group affects biological activity.

These comparisons illustrate the unique positioning of 2-amino-6-nitrobenzyl alcohol within a broader class of related compounds, emphasizing its distinct properties and applications.

XLogP3

0.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation]

Pictograms

Irritant

Irritant

Other CAS

98451-51-5

Wikipedia

2-Amino-6-nitrobenzyl alcohol

Dates

Modify: 2023-08-15

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